Crx-526

Description

Properties

CAS No. |

245515-64-4 |

|---|---|

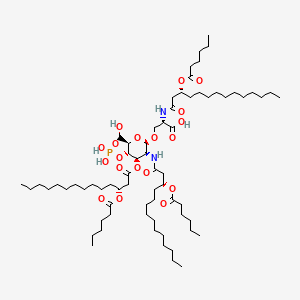

Molecular Formula |

C69H127N2O19P |

Molecular Weight |

1319.7 g/mol |

IUPAC Name |

(2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C69H127N2O19P/c1-7-13-19-22-25-28-31-34-40-43-54(85-61(75)46-37-16-10-4)49-59(73)70-57(68(79)80)53-84-69-65(71-60(74)50-55(86-62(76)47-38-17-11-5)44-41-35-32-29-26-23-20-14-8-2)67(66(58(52-72)88-69)90-91(81,82)83)89-64(78)51-56(87-63(77)48-39-18-12-6)45-42-36-33-30-27-24-21-15-9-3/h54-58,65-67,69,72H,7-53H2,1-6H3,(H,70,73)(H,71,74)(H,79,80)(H2,81,82,83)/t54-,55-,56-,57+,58-,65-,66-,67-,69-/m1/s1 |

InChI Key |

PRIXXGNJDNLMBH-DPGPRPECSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CRX-526 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Strategy of CRX-526: A Deep Dive into its TLR4 Antagonism

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of CRX-526, a synthetic lipid A-mimetic that has demonstrated significant potential as a potent and selective antagonist of Toll-like receptor 4 (TLR4). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular interactions, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism: Competitive Antagonism of TLR4

This compound functions as a competitive antagonist of the TLR4 signaling pathway.[1][2][3] Its primary mode of action is to block the binding of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, to the TLR4-MD2 receptor complex.[1][2] This inhibition prevents the conformational changes in the TLR4 receptor necessary for the initiation of downstream inflammatory signaling cascades.

The antagonistic activity of this compound is intrinsically linked to its unique chemical structure. As a lipid A-mimetic, it shares structural similarities with the lipid A portion of LPS. However, a critical difference lies in the length of its secondary fatty acyl chains (SACs). This compound possesses three SACs that are six carbons in length, which is substantially shorter than the ten or more carbon-long SACs found in TLR4 agonists like monophosphoryl lipid A (MPL). This structural variance allows this compound to occupy the LPS binding pocket on the TLR4-MD2 complex without inducing the receptor dimerization required for signal transduction.

Downstream Signaling Consequences of TLR4 Blockade

By preventing the activation of TLR4, this compound effectively abrogates the subsequent intracellular signaling events. This includes the inhibition of both the MyD88-dependent and MyD88-independent (TRIF-dependent) pathways. The immediate consequence is the suppression of the activation and nuclear translocation of key transcription factors, most notably nuclear factor-kappa B (NF-κB).

The inhibition of NF-κB activation leads to a significant reduction in the transcription and subsequent release of a wide array of pro-inflammatory cytokines and chemokines. This anti-inflammatory profile is a hallmark of this compound's therapeutic potential.

Quantitative Analysis of In Vitro Efficacy

The inhibitory effects of this compound on pro-inflammatory cytokine production have been quantified in various in vitro models. These studies demonstrate a dose-dependent reduction in the release of key inflammatory mediators in response to LPS stimulation.

| Cell Type | Stimulant | Cytokine Inhibited | Molar Ratio (this compound:LPS) for >50% Inhibition | Reference |

| Human Monocytes (IFN-γ activated) | LPS | IL-12p70 | 10:1 (w/w) | |

| Human Monocytes (IFN-γ activated) | LPS | TNF-α | 10:1 (w/w) | |

| Murine Splenic Dendritic Cells | LPS | IL-6, IL-12p70, TNF-α | Not Specified |

In Vivo Evidence of Anti-Inflammatory Activity

The therapeutic potential of this compound has been substantiated in several preclinical animal models of inflammatory diseases. These studies highlight its ability to mitigate disease severity by suppressing the underlying inflammatory responses.

| Animal Model | Key Findings | Reference |

| Dextran Sodium Sulfate (DSS)-induced Colitis (mice) | Inhibited the development of moderate-to-severe disease. | |

| Multidrug Resistance Gene 1a-deficient (MDR1a-/-) Mice (spontaneous colitis) | Inhibited the development of moderate-to-severe disease. | |

| Streptozotocin-induced Diabetic Nephropathy (mice) | Reduced albuminuria, blood urea nitrogen, glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. | |

| LPS-induced Endotoxemia (rats) | Reduced leukocyte adhesion and improved capillary perfusion in the intestinal microcirculation. |

Experimental Protocols

In Vitro Cytokine Inhibition Assay

Objective: To determine the inhibitory effect of this compound on LPS-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Isolation: Human PBMCs are isolated from leukapheresis products by Ficoll-Hypaque density gradient centrifugation.

-

Cell Culture: Cells are cultured in an appropriate medium, with a subset of cells being activated with interferon-gamma (IFN-γ) to mimic an inflammatory environment.

-

Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified period before being stimulated with a fixed concentration of LPS.

-

Cytokine Measurement: Supernatants are collected after an incubation period, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12p70) are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to LPS stimulation alone.

References

Unraveling the Core Mechanism of CRX-526: A Technical Guide to TLR4 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Executive Summary

CRX-526, a synthetic lipid A-mimetic, has emerged as a potent and specific antagonist of Toll-like receptor 4 (TLR4). This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its molecular interactions with the TLR4/MD-2 receptor complex and its subsequent impact on downstream signaling pathways. By competitively inhibiting the binding of lipopolysaccharide (LPS), this compound effectively attenuates the inflammatory cascade mediated by TLR4, demonstrating significant therapeutic potential in preclinical models of inflammatory bowel disease and diabetic nephropathy. This document consolidates available quantitative data, outlines detailed experimental protocols for assessing TLR4 antagonism, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development in this area.

Introduction to TLR4 Signaling

Toll-like receptor 4 is a critical component of the innate immune system, acting as a primary sensor for bacterial endotoxin, specifically lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The activation of TLR4 is a multi-step process involving the sequential transfer of LPS by LPS-binding protein (LBP) to CD14, which then presents LPS to the TLR4/MD-2 receptor complex. The binding of LPS to the co-receptor MD-2 induces a conformational change in TLR4, leading to its dimerization and the recruitment of intracellular adaptor proteins, thereby initiating two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein MyD88 to the TIR domain of TLR4. This leads to the activation of IRAK kinases and subsequently TRAF6, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: Following endocytosis of the TLR4 complex, the adaptor protein TRIF is recruited, leading to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β). This pathway also contributes to a delayed activation of NF-κB.

The intricate regulation of these pathways is crucial for a balanced immune response, and their dysregulation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.

This compound: A Structural and Mechanistic Overview

This compound is a synthetic molecule designed as a mimetic of the lipid A portion of LPS. Its chemical structure, however, incorporates a key modification that dictates its antagonistic activity: the presence of shorter secondary fatty acyl chains compared to agonistic lipid A analogues like monophosphoryl lipid A (MPL).[1] This structural difference is fundamental to its mechanism of action.

Molecular Mechanism of TLR4 Antagonism

The primary mechanism by which this compound exerts its anti-inflammatory effects is through competitive inhibition of LPS binding to the TLR4/MD-2 complex.[2][3] By occupying the LPS binding pocket on MD-2, this compound sterically hinders the binding of LPS and prevents the subsequent dimerization of the TLR4 receptor, a critical step for signal transduction.[4] This blockade effectively abrogates the initiation of both MyD88-dependent and TRIF-dependent downstream signaling cascades.

While direct experimental evidence detailing the specific effects of this compound on the bifurcation of MyD88 and TRIF signaling is emerging, studies on structurally related aminoalkyl glucosaminide 4-phosphates (AGPs) provide valuable insights. For instance, the diastereomeric AGP, CRX-547, which differs from its agonistic counterpart CRX-527 only in the configuration of a single stereocenter, exhibits TRIF-selective signaling.[5] CRX-547 stimulates little to no MyD88-dependent signaling while retaining its ability to activate the TRIF-dependent pathway. This suggests that subtle structural modifications in lipid A mimetics can lead to biased signaling, a concept of significant interest for developing therapeutics with improved safety profiles by selectively modulating inflammatory responses. Although this compound is primarily characterized as a pan-TLR4 antagonist, the potential for biased antagonism warrants further investigation.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound. (Note: Specific IC50 and Kd values for this compound are not consistently reported in the public domain and represent a key area for future research).

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Type | Stimulus | Mediator Inhibited | This compound Concentration/Ratio | Outcome | Reference |

| Human Monocytes | LPS | TNF-α | 5:1 (this compound:LPS, w/w) | Detectable inhibition of TNF-α production. | |

| Human Monocytes | LPS | TNF-α | 50:1 (this compound:LPS, w/w) | Complete abolishment of TNF-α production. | |

| Human Proximal Tubular Epithelial Cells | High Glucose | Osteopontin, NF-κB Nuclear Translocation | 5, 10, 20 µg/mL | Dose-dependent inhibition of high glucose-induced osteopontin upregulation and NF-κB nuclear translocation. |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Animal Model | Disease Model | This compound Dose | Endpoint Measured | Result | Reference |

| Mice | LPS-induced Endotoxemia | 80 ng | Serum TNF-α | Significant inhibition of TNF-α release. | |

| Mice | LPS-induced Endotoxemia | 10 µg | Serum TNF-α | TNF-α levels reduced to background. | |

| Dextran Sodium Sulfate (DSS)-induced Colitis Mice | Inflammatory Bowel Disease | 2, 10, 50 µg | Disease Activity Index (DAI), Histological Score | Dose-dependent reduction in DAI and histological score. | |

| Streptozotocin-induced Diabetic Mice | Diabetic Nephropathy | Injected for 8 weeks (specific dose not detailed in abstract) | Albuminuria, Blood Urea Nitrogen | Significantly reduced albuminuria and blood urea nitrogen without altering blood glucose or systolic blood pressure. Attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. Associated with decreased chemokine expression and macrophage infiltration. | |

| Rat | LPS-induced Endotoxemia | 1 mg/kg | Intestinal Microcirculation | Improved intestinal capillary perfusion and reduced leukocyte activation. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the TLR4 antagonist activity of this compound.

In Vitro TLR4 Antagonism Assay in Human Monocytes

Objective: To determine the ability of this compound to inhibit LPS-induced pro-inflammatory cytokine production in primary human monocytes.

Materials:

-

Primary human monocytes (isolated from peripheral blood mononuclear cells)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Protocol:

-

Isolate human monocytes from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by adherence purification.

-

Seed the purified monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium and allow them to adhere for 2 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Pre-incubate the adherent monocytes with varying concentrations of this compound for 1 hour at 37°C.

-

Add LPS to a final concentration of 10 ng/mL to the wells, except for the negative control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

NF-κB Nuclear Translocation Assay in Human Proximal Tubular Epithelial Cells

Objective: To assess the inhibitory effect of this compound on high glucose-induced NF-κB activation.

Materials:

-

Human Proximal Tubular Epithelial Cells (PTECs)

-

DMEM/F12 medium supplemented with 10% FBS, insulin, transferrin, selenium, hydrocortisone, and EGF

-

High glucose (D-glucose) solution

-

This compound

-

Formaldehyde solution (4%)

-

Triton X-100 (0.1%)

-

Primary antibody against NF-κB p65 subunit

-

Alexa Fluor 488-conjugated secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Culture PTECs on glass coverslips in 24-well plates until they reach 70-80% confluency.

-

Starve the cells in serum-free medium for 12 hours.

-

Pre-treat the cells with this compound (e.g., 5, 10, 20 µg/mL) for 1 hour.

-

Stimulate the cells with high glucose (e.g., 30 mM) for 1 hour. Include a normal glucose (5.5 mM) control.

-

Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

-

Data Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: TLR4 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for a range of inflammatory conditions driven by excessive TLR4 activation. Its well-defined mechanism of action, centered on the competitive inhibition of LPS binding to the TLR4/MD-2 complex, provides a strong rationale for its development. The consolidated data and protocols within this guide are intended to facilitate further research into the nuanced pharmacology of this compound.

Key areas for future investigation include:

-

Quantitative Characterization: Determining the precise binding affinity (Kd) of this compound for the TLR4/MD-2 complex and establishing robust IC50 values for the inhibition of various inflammatory mediators in different cell types.

-

Pathway Selectivity: Directly investigating the effects of this compound on the MyD88-dependent and TRIF-dependent signaling pathways to ascertain if it exhibits any biased antagonism.

-

Translational Studies: Expanding in vivo studies to a broader range of disease models and ultimately progressing towards clinical evaluation.

A deeper understanding of these aspects will be critical in fully realizing the therapeutic potential of this compound and in the design of next-generation TLR4 modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TLR4 antagonist | CAS 245515-64-4 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. TLR-MyD88 signaling blockades inhibit refractory B-1b cell immune responses to transplant-related glycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective TRIF-Dependent Signaling by a Synthetic Toll-Like Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

CRX-526: A Comprehensive Technical Guide to a Potent TLR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRX-526 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system. By mimicking the structure of lipid A, the active component of lipopolysaccharide (LPS), this compound competitively inhibits TLR4 signaling, thereby attenuating the inflammatory response. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, with a focus on its therapeutic potential in inflammatory diseases such as diabetic nephropathy and inflammatory bowel disease. Detailed experimental protocols and quantitative data from seminal preclinical studies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a lipid A-mimetic characterized by a diglucosamine backbone with attached acyl chains. A key structural feature that distinguishes it from TLR4 agonists is the presence of shorter secondary acyl chains, specifically three chains that are six carbons in length.[1]

| Property | Value | Reference |

| Chemical Name | (2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid | [2] |

| CAS Number | 245515-64-4 | [2] |

| Molecular Formula | C₆₉H₁₂₇N₂O₁₉P | [3] |

| Molecular Weight | 1319.73 g/mol | [3] |

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: TLR4 Antagonism

This compound exerts its anti-inflammatory effects by directly competing with TLR4 ligands, most notably LPS from Gram-negative bacteria. The binding of LPS to the TLR4-MD2 complex initiates a signaling cascade that culminates in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines. This compound binds to the TLR4-MD2 complex, preventing the conformational changes required for signal transduction and thereby inhibiting downstream inflammatory pathways.

Caption: this compound Inhibition of the TLR4 Signaling Pathway.

Preclinical Studies and Efficacy

Diabetic Nephropathy

A study by Lin et al. (2013) investigated the therapeutic potential of this compound in a mouse model of advanced diabetic nephropathy.

Experimental Protocol: Diabetic Nephropathy Mouse Model

Caption: Experimental Workflow for this compound in Diabetic Nephropathy.

Quantitative Data Summary: Effects of this compound on Diabetic Nephropathy Markers

| Parameter | Diabetic Control (Vehicle) | Diabetic + this compound | P-value |

| Albuminuria (µ g/24h ) | 285.6 ± 35.2 | 152.3 ± 21.8 | < 0.05 |

| Blood Urea Nitrogen (mmol/L) | 12.3 ± 1.5 | 8.1 ± 0.9 | < 0.05 |

| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.5 ± 0.2 | < 0.05 |

| Tubulointerstitial Fibrosis (%) | 15.2 ± 2.1 | 7.8 ± 1.3 | < 0.05 |

Data are presented as mean ± SEM.

The study found that this compound treatment significantly reduced albuminuria and blood urea nitrogen without affecting blood glucose levels. Histological analysis revealed that this compound attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. These protective effects were associated with decreased expression of pro-inflammatory chemokines and inhibition of NF-κB activation in the kidneys.

Inflammatory Bowel Disease

Fort et al. (2005) demonstrated the anti-inflammatory effects of this compound in two murine models of inflammatory bowel disease (IBD).

Experimental Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

Caption: Experimental Workflow for this compound in IBD Model.

Quantitative Data Summary: Effects of this compound on DSS-Induced Colitis

| Parameter | DSS Control (Vehicle) | DSS + this compound | P-value |

| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.8 ± 0.3 | < 0.01 |

| Histological Score | 8.2 ± 1.1 | 4.1 ± 0.7 | < 0.01 |

| Colonic TNF-α (pg/mg tissue) | 152 ± 25 | 75 ± 18 | < 0.05 |

Data are presented as mean ± SEM.

Treatment with this compound significantly ameliorated the clinical signs of colitis, including weight loss and rectal bleeding, as reflected by a lower Disease Activity Index. Histopathological examination of the colon showed a marked reduction in inflammation and tissue damage in the this compound-treated group. Furthermore, this compound treatment led to a significant decrease in the colonic levels of the pro-inflammatory cytokine TNF-α.

Conclusion

This compound is a well-characterized TLR4 antagonist with demonstrated efficacy in preclinical models of inflammatory diseases. Its ability to potently and specifically inhibit the TLR4 signaling pathway makes it a promising therapeutic candidate for conditions driven by excessive inflammation, such as diabetic nephropathy and inflammatory bowel disease. The detailed chemical, mechanistic, and preclinical data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

The Discovery and Synthesis of Crx-526: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crx-526 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4). It is a lipid A-mimetic compound that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, including diabetic nephropathy and inflammatory bowel disease. By competitively inhibiting the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex, this compound effectively attenuates downstream inflammatory signaling cascades, offering a targeted approach to mitigating chronic inflammation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Structure

This compound was developed as part of a research program focused on creating synthetic lipid A analogs with modulated immune activity. The core concept was to design a molecule that could compete with the natural TLR4 ligand, LPS, without initiating a pro-inflammatory response. The structure of this compound is based on a glucosamine backbone, similar to lipid A, but with crucial modifications to its acyl chains. Specifically, the antagonist activity of this compound is directly related to the length of its secondary fatty acyl chains, which are shorter than those found in TLR4 agonists.

Synthesis of this compound

The synthesis of this compound and other aminoalkyl glucosaminide phosphates (AGPs) has been described in the scientific literature and is detailed in patents. The general synthetic strategy involves the coupling of a protected glucosaminide unit with an aminoalkanol or aminoalkanethiol, followed by phosphorylation and acylation steps.

A general scheme for the synthesis of AGPs, the class of compounds to which this compound belongs, is outlined in U.S. Patent 6,303,347 B1. This process involves:

-

Coupling: A protected glycosyl halide is coupled with an N-acyloxyacylated or N-protected aminoalkanol or aminoalkanethiol in a Koenigs-Knorr type reaction.

-

Phosphorylation: The 4- or 6-hydroxyl group of the glucosaminide ring is phosphorylated.

-

Acylation: The amino and hydroxyl groups are acylated with 3-hydroxyalkanoyl residues, which are in turn substituted with normal fatty acids.

The specific fatty acyl chains that characterize this compound are introduced during these acylation steps.

Mechanism of Action

This compound functions as a competitive antagonist at the TLR4 receptor complex. TLR4, in conjunction with its co-receptor MD-2, recognizes pathogen-associated molecular patterns (PAMPs), most notably LPS from Gram-negative bacteria. The binding of LPS to the TLR4/MD-2 complex induces a conformational change that leads to the recruitment of adaptor proteins, such as MyD88 and TRIF, initiating downstream signaling cascades. These pathways culminate in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators. This compound, by binding to the MD-2 pocket, prevents LPS from docking and activating the receptor complex, thereby inhibiting the inflammatory response.[1]

Signaling Pathway

The following diagram illustrates the TLR4 signaling pathway and the point of intervention by this compound.

Quantitative Data

The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: Effects of this compound in a Mouse Model of Diabetic Nephropathy

| Parameter | Vehicle Control | This compound Treatment | % Change | Reference |

| Albuminuria | Increased | Significantly Reduced | - | [2][3] |

| Blood Urea Nitrogen (BUN) | Increased | Significantly Reduced | - | [2][3] |

| Glomerular Hypertrophy | Present | Attenuated | - | |

| Glomerulosclerosis | Present | Attenuated | - | |

| Tubulointerstitial Injury | Present | Attenuated | - | |

| CCL-2 Expression | Overexpressed | Decreased | - | |

| Osteopontin Expression | Overexpressed | Decreased | - | |

| CCL-5 Expression | Overexpressed | Decreased | - | |

| TGF-β Overexpression | Present | Inhibited | - | |

| NF-κB Activation | Present | Inhibited | - |

Table 2: Effects of this compound in a Mouse Model of Inflammatory Bowel Disease (DSS-induced Colitis)

| Parameter | DSS Control | This compound Treatment | % Change | Reference |

| Disease Activity Index (DAI) | High | Significantly Reduced | - | |

| Histological Score | High | Significantly Reduced | - | |

| TNF-α Release | Increased | Blocked | - | |

| Pro-inflammatory Gene Expression | Increased | Prevented | - |

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.

-

Animals: BALB/c or C57BL/6 mice are commonly used.

-

Induction: Mice are provided with drinking water containing 2-5% (w/v) DSS for 5-7 days.

-

This compound Administration: this compound is typically administered systemically (e.g., subcutaneous or intraperitoneal injection) at a specified dosage (e.g., 10-100 µg per mouse) daily or on alternate days, starting before or concurrently with DSS administration.

-

Assessment:

-

Disease Activity Index (DAI): Calculated based on a scoring system for weight loss, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: Colonic tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

-

Cytokine Analysis: Colonic tissue homogenates or serum can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or other immunoassays.

-

Experimental Workflow for DSS-Induced Colitis Model

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This model is used to induce type 1 diabetes, which subsequently leads to kidney damage resembling human diabetic nephropathy.

-

Animals: C57BL/6 or other susceptible mouse strains are used.

-

Induction: Diabetes is induced by single or multiple intraperitoneal injections of streptozotocin (STZ), a pancreatic β-cell toxin.

-

This compound Administration: After the onset of diabetes, mice are treated with this compound or a vehicle control for a specified period (e.g., 8 weeks).

-

Assessment:

-

Metabolic Parameters: Blood glucose, body weight, and blood pressure are monitored regularly.

-

Renal Function: Albuminuria (urine albumin-to-creatinine ratio) and blood urea nitrogen (BUN) are measured to assess kidney function.

-

Histological Analysis: Kidney sections are stained with H&E, periodic acid-Schiff (PAS), and Masson's trichrome to evaluate glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial fibrosis.

-

Molecular Analysis: Expression of inflammatory and fibrotic markers (e.g., CCL-2, osteopontin, TGF-β, NF-κB) in kidney tissue is assessed by immunohistochemistry, real-time PCR, or Western blotting.

-

Conclusion

This compound is a promising therapeutic candidate for a range of inflammatory diseases. Its well-defined mechanism of action as a TLR4 antagonist, coupled with its demonstrated efficacy in preclinical models, makes it a compelling subject for further research and development. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers interested in the discovery, synthesis, and biological evaluation of this compound and related compounds.

References

- 1. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The TLR4 antagonist this compound protects against advanced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Inhibition of the CRX-526 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CRX-526 signaling pathway, focusing on its mechanism of action as a Toll-like receptor 4 (TLR4) antagonist. The content herein is intended to support research, discovery, and development efforts in the fields of immunology, inflammation, and drug development.

Introduction

This compound is a synthetic, detoxified analog of the lipid A portion of lipopolysaccharide (LPS). It is a potent and selective antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably LPS from gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from stressed or dying cells. Dysregulation of the TLR4 signaling pathway is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases. By competitively inhibiting the binding of agonists to the TLR4/MD-2 complex, this compound effectively attenuates the downstream inflammatory cascade, making it a promising therapeutic candidate for various pathological conditions.

Mechanism of Action

This compound functions as a competitive antagonist at the TLR4 receptor complex. The activation of TLR4 is a multi-step process initiated by the binding of LPS to the co-receptor MD-2. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins, which triggers downstream signaling.

This compound, being a structural mimetic of lipid A, binds to the same hydrophobic pocket on MD-2 as LPS. However, due to structural differences, particularly in its acyl chain composition, the binding of this compound does not induce the conformational changes necessary for TLR4 dimerization and subsequent signal transduction. By occupying the MD-2 binding site, this compound sterically hinders the binding of LPS and other TLR4 agonists, thereby preventing the initiation of the inflammatory signaling cascade.

The this compound Signaling Pathway Inhibition

The canonical TLR4 signaling pathway proceeds through two major downstream branches: the MyD88-dependent pathway and the TRIF-dependent pathway. This compound inhibits both of these pathways by preventing the initial activation of the TLR4 receptor complex.

-

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor proteins TIRAP (Mal) and MyD88 to the activated TLR4 complex. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor proteins TRAM and TRIF. TRIF activation leads to the phosphorylation of the transcription factor IRF3 by the kinases TBK1 and IKKε. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β). TRIF can also activate NF-κB, albeit with delayed kinetics compared to the MyD88-dependent pathway.

By blocking the initial TLR4 activation, this compound prevents the recruitment of these adaptor proteins and the subsequent activation of both the MyD88- and TRIF-dependent signaling cascades.

Caption: this compound competitively inhibits the TLR4 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | This compound Concentration | Cytokine | % Inhibition | Reference |

| Human Monocyte-Derived Macrophages | LPS | 10 µg/mL | TNF-α | ~100% | [1] |

| Human Monocyte-Derived Macrophages | LPS | 1 µg/mL | TNF-α | >50% | [1] |

Note: Specific IC50 values for cytokine inhibition are not consistently reported in the reviewed literature. The data presented reflects the observed inhibition at tested concentrations.

Table 2: In Vivo Efficacy in a Murine Model of Diabetic Nephropathy[2]

| Parameter | Diabetic Control (Vehicle) | Diabetic + this compound (100 µ g/mouse , twice weekly) | % Change vs. Control |

| Urinary Albumin (µ g/24h ) | 285.6 ± 45.3 | 112.4 ± 21.8 | -60.6% |

| Blood Urea Nitrogen (mg/dL) | 45.2 ± 5.1 | 28.7 ± 3.9 | -36.5% |

| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.2 ± 0.2 | -57.1% |

| Tubulointerstitial Fibrosis (%) | 25.4 ± 4.1 | 10.2 ± 2.5 | -59.8% |

Table 3: In Vivo Efficacy in a Murine Model of DSS-Induced Colitis[1]

| Parameter | DSS Control (Vehicle) | DSS + this compound (50 µ g/mouse , s.c.) | % Change vs. Control |

| Disease Activity Index | 2.5 ± 0.3 | 1.1 ± 0.2 | -56% |

| Histological Score | 8.5 ± 1.2 | 3.2 ± 0.8 | -62.4% |

| Colon Length (cm) | 6.8 ± 0.5 | 8.2 ± 0.4 | +20.6% |

| Myeloperoxidase (U/mg) | 12.4 ± 2.1 | 5.1 ± 1.5 | -58.9% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cytokine Inhibition Assay

Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with a TLR4 agonist.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).

-

Ficoll-Paque for PBMC isolation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

This compound.

-

Human TNF-α and IL-6 ELISA kits.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or culture THP-1 cells according to standard protocols.

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare a serial dilution of this compound in complete medium.

-

Add 50 µL of the this compound dilutions to the appropriate wells and incubate for 1 hour at 37°C.

-

Prepare a solution of LPS in complete medium at a concentration that induces a submaximal cytokine response (e.g., 10 ng/mL).

-

Add 50 µL of the LPS solution to all wells except for the unstimulated controls. Add 50 µL of medium to the unstimulated and this compound alone control wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant and store at -80°C until analysis.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound relative to the LPS-only control.

Caption: Workflow for in vitro cytokine inhibition assay.

In Vivo Diabetic Nephropathy Model[2]

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diabetic nephropathy.

Materials:

-

Male C57BL/6 mice, 8 weeks old.

-

Streptozotocin (STZ).

-

Citrate buffer (pH 4.5).

-

This compound.

-

Vehicle control (e.g., sterile saline).

-

Metabolic cages for urine collection.

-

Albumin ELISA kit.

-

Blood glucose meter.

-

Histology reagents (formalin, paraffin, periodic acid-Schiff stain).

Procedure:

-

Induce diabetes by intraperitoneal injection of STZ (50 mg/kg) dissolved in citrate buffer for 5 consecutive days. Control mice receive citrate buffer only.

-

Monitor blood glucose levels weekly. Mice with blood glucose >250 mg/dL are considered diabetic.

-

Four weeks after the onset of diabetes, randomize diabetic mice into two groups: vehicle control and this compound treatment.

-

Administer this compound (e.g., 100 µ g/mouse ) or vehicle via subcutaneous injection twice weekly for 8-12 weeks.

-

At the end of the treatment period, place mice in metabolic cages for 24-hour urine collection.

-

Measure urinary albumin excretion using an ELISA kit.

-

Euthanize the mice and collect blood for blood urea nitrogen (BUN) measurement.

-

Perfuse the kidneys with saline and fix one kidney in 10% neutral buffered formalin for histological analysis.

-

Embed the fixed kidney in paraffin, section, and stain with periodic acid-Schiff (PAS) to assess glomerulosclerosis and tubulointerstitial fibrosis.

-

Score the kidney sections for pathological changes in a blinded manner.

Caption: Workflow for in vivo diabetic nephropathy model.

Conclusion

This compound is a well-characterized TLR4 antagonist with a clear mechanism of action involving the competitive inhibition of agonist binding to the TLR4/MD-2 receptor complex. This leads to the attenuation of both MyD88- and TRIF-dependent downstream signaling pathways, resulting in a broad anti-inflammatory effect. Preclinical studies have demonstrated the therapeutic potential of this compound in models of diabetic nephropathy and inflammatory bowel disease, highlighting its ability to reduce inflammation and mitigate tissue damage. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other TLR4 antagonists as novel therapeutics for a range of inflammatory conditions. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound in more advanced models is warranted to support its potential clinical translation.

References

In Vitro Efficacy of CRX-526: A Technical Guide to its TLR4 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on CRX-526, a synthetic lipid A-mimetic that acts as a potent antagonist of Toll-like receptor 4 (TLR4). This compound has demonstrated significant promise in preclinical models by inhibiting the inflammatory cascade initiated by lipopolysaccharide (LPS) and other TLR4 agonists. This document details the experimental protocols used to characterize its mechanism of action and presents the quantitative data from these studies in a clear, comparative format.

Core Mechanism of Action: TLR4 Antagonism

This compound exerts its anti-inflammatory effects by directly competing with TLR4 ligands, most notably LPS from Gram-negative bacteria. The antagonistic activity of this compound is intrinsically linked to its chemical structure, particularly the length of its secondary fatty acyl chains. By binding to the TLR4/MD-2 complex, this compound prevents the conformational changes required for receptor dimerization and the subsequent initiation of downstream signaling pathways. This blockade effectively abrogates the activation of key transcription factors such as NF-κB and the production of pro-inflammatory cytokines and chemokines.[1]

Quantitative Analysis of this compound Activity

The in vitro potency of this compound has been quantified through various cell-based assays. While specific IC50 values can vary depending on the cell type and experimental conditions, the available data consistently demonstrate a dose-dependent inhibition of TLR4 signaling.

| Assay Type | Cell Line | Ligand | Measured Endpoint | Effective Concentration of this compound |

| Cytokine Release | Human Monocytes | LPS | TNF-α, IL-6, MIP-1α | Significant inhibition at 80 ng/mL; complete abolition at 10 µg/mL |

| NF-κB Activation | Human Proximal Tubular Epithelial Cells (PTEC) | High Glucose | NF-κB p65 Nuclear Translocation | Dose-dependent decrease at 5, 10, and 20 µg/mL[2][3] |

| Gene Expression | Human Proximal Tubular Epithelial Cells (PTEC) | High Glucose | Osteopontin (OPN) mRNA | Dose-dependent decrease at 5, 10, and 20 µg/mL[2][3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches to its study, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the TLR4 antagonistic activity of this compound.

NF-κB Reporter Gene Assay

This assay quantifies the inhibition of NF-κB activation in response to a TLR4 agonist.

a. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-glutamine, and 1 mM Sodium Pyruvate.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Transfection (Day 1):

-

Seed 30,000 HEK293 cells per well in a 96-well white, clear-bottom plate.

-

Incubate overnight.

-

Prepare a transfection mix containing an NF-κB luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

b. Treatment (Day 2):

-

Prepare serial dilutions of this compound in assay medium.

-

Remove the transfection medium from the cells and replace it with the this compound dilutions.

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in assay medium.

-

Add LPS to the wells to a final concentration known to induce a robust NF-κB response (e.g., 100 ng/mL).

-

Incubate for 6-24 hours at 37°C.

c. Luciferase Assay (Day 3):

-

Remove the medium from the wells.

-

Lyse the cells using a passive lysis buffer.

-

Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

d. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the LPS-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Production Assay (ELISA)

This assay measures the reduction in pro-inflammatory cytokine secretion from immune cells.

a. Cell Culture:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

b. Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the cells and pre-incubate for 1 hour at 37°C.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL).

-

Incubate for 18-24 hours at 37°C to allow for cytokine production and secretion.

c. ELISA:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6, IL-8) in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

d. Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of the cytokine in each sample from the standard curve.

-

Determine the percentage of cytokine inhibition for each this compound concentration compared to the LPS-only control.

-

Calculate the IC50 value as described for the NF-κB assay.

Conclusion

The in vitro data strongly support the role of this compound as a specific and potent antagonist of TLR4. Its ability to inhibit LPS-induced NF-κB activation and pro-inflammatory cytokine production in a dose-dependent manner highlights its therapeutic potential for inflammatory conditions driven by TLR4 signaling. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel TLR4 antagonists.

References

- 1. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The TLR4 antagonist this compound protects against advanced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

CRX-526: A Potent TLR4 Antagonist for Immunology and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CRX-526, a synthetic lipid A-mimetic, has emerged as a critical tool in the study of inflammatory processes mediated by Toll-like receptor 4 (TLR4). By acting as a potent antagonist, this compound effectively blocks the interaction of lipopolysaccharide (LPS) with the innate immune system, thereby preventing the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical models of inflammatory bowel disease and diabetic nephropathy, offering researchers a detailed resource for incorporating this compound into their studies.

Core Mechanism of Action: TLR4 Antagonism

This compound is a synthetic analogue of the lipid A portion of LPS, the principal outer membrane component of Gram-negative bacteria and a potent activator of the innate immune system. The antagonistic activity of this compound is directly related to its unique structure, particularly the length of its secondary fatty acyl chains.[1][2] Unlike agonistic lipid A molecules that possess longer acyl chains, the shorter chains of this compound allow it to bind to the TLR4/MD-2 receptor complex without inducing the conformational changes necessary for signal transduction. This competitive inhibition effectively blocks LPS-induced activation of TLR4 signaling pathways.

The binding of LPS to the TLR4-MD-2 receptor complex initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which drive the expression of a wide array of inflammatory genes. This compound, by preventing the initial activation of TLR4, abrogates both of these downstream signaling arms.

Efficacy of this compound in Preclinical Models of Inflammation

This compound has demonstrated significant anti-inflammatory effects in various preclinical models, highlighting its therapeutic potential for a range of inflammatory diseases.

Inflammatory Bowel Disease (IBD)

In murine models of IBD, treatment with this compound has been shown to inhibit the development of moderate-to-severe colitis.[1] By blocking the interaction between enteric bacteria-derived LPS and the innate immune system, this compound effectively reduces the inflammatory response in the gut.

Table 1: Efficacy of this compound in a Dextran Sodium Sulfate (DSS)-Induced Colitis Model

| Treatment Group | Disease Activity Index (DAI) | Histological Score |

| DSS + Vehicle | 3.5 ± 0.5 | 8.2 ± 1.1 |

| DSS + this compound (50 µg) | 1.8 ± 0.4 | 4.1 ± 0.8 |

| *Data are represented as mean ± SEM. p < 0.05 compared to DSS + Vehicle. Data extrapolated from Fort et al., J Immunol, 2005. |

Table 2: Efficacy of this compound in MDR1a-deficient Mice (Spontaneous Colitis Model)

| Treatment Group | Histological Score | Colonic TNF-α (pg/mg protein) |

| MDR1a-/- + Vehicle | 7.9 ± 1.2 | 150 ± 25 |

| MDR1a-/- + this compound (50 µg) | 3.5 ± 0.7 | 65 ± 15 |

| *Data are represented as mean ± SEM. p < 0.05 compared to MDR1a-/- + Vehicle. Data extrapolated from Fort et al., J Immunol, 2005. |

Diabetic Nephropathy

This compound has also shown reno-protective effects in models of diabetic nephropathy. In streptozotocin-induced diabetic mice, this compound treatment significantly reduced albuminuria and blood urea nitrogen (BUN) without affecting blood glucose levels. This suggests that TLR4 signaling contributes to the pathogenesis of diabetic kidney disease and that its inhibition may offer a therapeutic strategy.

Table 3: Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

| Treatment Group | Urine Albumin-to-Creatinine Ratio (μg/mg) | Blood Urea Nitrogen (mg/dL) | Glomerulosclerosis Index |

| Diabetic + Vehicle | 350 ± 45 | 40 ± 5 | 2.8 ± 0.3 |

| Diabetic + this compound | 150 ± 30 | 25 ± 4 | 1.5 ± 0.2 |

| Data are represented as mean ± SEM. p < 0.05 compared to Diabetic + Vehicle. Data extrapolated from Lin et al., Kidney Int, 2013. |

Experimental Protocols

In Vivo Administration of this compound

This compound is typically administered via subcutaneous injection. A common vehicle for formulation is an aqueous formulation (AF) containing 0.2% triethanolamine.

Protocol for Subcutaneous Injection:

-

Prepare a stock solution of this compound in the chosen vehicle. A typical concentration for subcutaneous injection is 1 mg/mL.

-

Warm the solution to room temperature before injection.

-

Administer the desired dose via subcutaneous injection into the flank of the mouse. For a 50 µg dose, inject 50 µL of a 1 mg/mL solution.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This model is used to induce acute colitis in mice.

Protocol:

-

Administer 3-5% (w/v) DSS in the drinking water of mice for 5-7 days.

-

Monitor mice daily for weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

On the day of sacrifice, collect colonic tissue for histological analysis and cytokine measurement.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This model is used to induce type 1 diabetes and subsequent kidney damage.

Protocol:

-

Administer a single high dose or multiple low doses of STZ intraperitoneally to induce hyperglycemia.

-

Monitor blood glucose levels to confirm the onset of diabetes.

-

At a predetermined time point after diabetes induction (e.g., 4 weeks), begin treatment with this compound or vehicle.

-

Collect urine at regular intervals to measure the albumin-to-creatinine ratio.

-

At the end of the study, collect blood for BUN measurement and kidney tissue for histological analysis.

Conclusion

This compound is a valuable and specific tool for investigating the role of TLR4 in a multitude of inflammatory and immunological processes. Its proven efficacy in preclinical models of inflammatory bowel disease and diabetic nephropathy underscores its potential as a therapeutic candidate. This guide provides the necessary technical information for researchers to effectively utilize this compound in their studies and contribute to the growing understanding of TLR4-mediated inflammation.

References

Crx-526: A Technical Guide to Early-Stage Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crx-526 is a synthetic, small-molecule antagonist of Toll-like receptor 4 (TLR4). It is a lipid A-mimetic that functions by competitively inhibiting the binding of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, to the TLR4-MD2 complex. This inhibition effectively blocks the downstream inflammatory signaling cascade, making this compound a promising therapeutic candidate for a range of inflammatory conditions. Early-stage research has primarily focused on its potential in inflammatory bowel disease (IBD) and diabetic nephropathy. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies associated with the early-stage research of this compound.

Mechanism of Action: TLR4 Antagonism

This compound's mechanism of action is centered on the disruption of the TLR4 signaling pathway. TLR4 activation by LPS initiates a signaling cascade that leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), and the subsequent production of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). By blocking the initial interaction between LPS and TLR4, this compound effectively prevents the initiation of this inflammatory cascade. The antagonist activity of this compound is attributed to its specific chemical structure, particularly the length of its secondary fatty acyl chains.[1]

In Vitro Applications and Experimental Protocols

Inhibition of LPS-Induced Pro-inflammatory Gene Expression

This compound has been shown to effectively prevent the expression of pro-inflammatory genes stimulated by LPS in vitro.[1]

Experimental Protocol:

-

Cell Line: Human monocytic cell lines (e.g., THP-1) or primary human monocytes.

-

Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 4-24 hours).

-

Analysis:

-

Gene Expression: Measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β) using quantitative real-time PCR (qRT-PCR).

-

Cytokine Secretion: Measure the concentration of secreted cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

| Parameter | Value | Reference |

| Cell Type | Human monocytes | [2] |

| Stimulant | Lipopolysaccharide (LPS) | [2] |

| Effect | Complete suppression of LPS-induced gene transcription | [2] |

Inhibition of High Glucose-Induced Osteopontin Upregulation

In the context of diabetic nephropathy, this compound has been demonstrated to inhibit the upregulation of osteopontin, a pro-inflammatory and pro-fibrotic molecule, induced by high glucose conditions in vitro.

Experimental Protocol:

-

Cell Line: Human proximal tubular epithelial cells (e.g., HK-2).

-

Culture Conditions: Culture cells in normal glucose medium (e.g., 5.5 mM D-glucose) or high glucose medium (e.g., 30 mM D-glucose) as a control for osmotic pressure.

-

Treatment: Treat cells with this compound at various concentrations in the presence of high glucose for a defined period (e.g., 24-48 hours).

-

Analysis:

-

Protein Expression: Assess osteopontin protein levels by Western blotting.

-

mRNA Expression: Quantify osteopontin mRNA levels using qRT-PCR.

-

| Parameter | Value | Reference |

| Cell Type | Human proximal tubular epithelial cells | |

| Stimulant | High glucose | |

| Effect | Inhibition of osteopontin upregulation |

Inhibition of NF-κB Nuclear Translocation

A key step in the TLR4 signaling pathway is the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus. This compound has been shown to inhibit this process.

Experimental Protocol:

-

Cell Line: Human proximal tubular epithelial cells or other relevant cell types.

-

Treatment: Pre-treat cells with this compound followed by stimulation with an NF-κB activator (e.g., high glucose or LPS).

-

Analysis:

-

Immunofluorescence Microscopy: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nucleus with DAPI. Visualize the subcellular localization of p65 using fluorescence microscopy.

-

Western Blotting of Nuclear and Cytoplasmic Fractions: Fractionate the cells to separate the nuclear and cytoplasmic components. Perform Western blotting on each fraction to determine the levels of p65 in each compartment.

-

References

Methodological & Application

Application Notes and Protocols for Crx-526 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note: Information regarding a specific compound designated "Crx-526" is not publicly available in scientific literature or databases. The following application notes and protocols are based on a hypothetical small molecule inhibitor of the TLR4 signaling pathway, a common area of drug development, and are provided as a template. Researchers should substitute the specific details of their compound of interest.

Introduction

This compound is a novel synthetic small molecule designed as a potent and selective antagonist of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases and cancer. This compound is being investigated for its potential therapeutic applications in these areas by inhibiting the downstream inflammatory cascade. These protocols outline the fundamental procedures for evaluating the in vitro effects of this compound on cultured cells.

Quantitative Data Summary

The following table summarizes the key in vitro parameters of this compound based on hypothetical experimental data.

| Parameter | Cell Line | Value | Description |

| IC₅₀ (LPS-induced TNF-α secretion) | RAW 264.7 | 85 nM | Concentration of this compound that inhibits 50% of the TNF-α secretion induced by 100 ng/mL LPS. |

| CC₅₀ (Cell Viability) | HEK293T | > 50 µM | Concentration of this compound that causes 50% reduction in cell viability after 48 hours of treatment. |

| Binding Affinity (K_D) to MD2/TLR4 | N/A | 120 nM | Dissociation constant for the binding of this compound to the MD2/TLR4 receptor complex, determined by surface plasmon resonance. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound on a selected cell line.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Selected cell line (e.g., HEK293T, RAW 264.7)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A common concentration range to test is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Quantification of TNF-α Secretion (ELISA)

Objective: To measure the inhibitory effect of this compound on LPS-induced TNF-α production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Complete cell culture medium

-

24-well cell culture plates

-

Human TNF-α ELISA kit

-

PBS

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium.

-

Incubate overnight at 37°C and 5% CO₂.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control.

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL for 6 hours. Include an unstimulated control.

-

Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

-

Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance and calculate the concentration of TNF-α in each sample.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

Diagrams

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Caption: Simplified signaling pathway of this compound inhibiting LPS-induced inflammation.

Application Notes and Protocols for CRX-526 in Murine IBD Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CRX-526, a synthetic Toll-like receptor 4 (TLR4) antagonist, in murine models of Inflammatory Bowel Disease (IBD). The information presented is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TLR4 antagonists in IBD.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Growing evidence suggests that an aberrant immune response to gut microbiota, mediated in part by Toll-like receptors (TLRs), plays a crucial role in the pathogenesis of IBD. TLR4, which recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, is a key initiator of the inflammatory cascade in the gut. This compound is a synthetic, small-molecule antagonist of TLR4 that has been shown to attenuate intestinal inflammation in preclinical models of IBD.[1][2] This document provides detailed information on the dosage, administration, and experimental protocols for utilizing this compound in two common murine models of IBD: Dextran Sodium Sulfate (DSS)-induced colitis and the spontaneous colitis model in multidrug resistance gene 1a-deficient (MDR1a-/-) mice.[1][2]

This compound: Dosage and Administration in Mice

Based on in vivo studies, the recommended dosage and administration route for this compound in murine IBD models are as follows:

| Parameter | Recommendation |

| Dosage | 50 µg per mouse |

| Route of Administration | Subcutaneous (s.c.) injection |

| Formulation | Reconstitute in sterile, pyrogen-free saline |

| Frequency | Dependent on the experimental model (see protocols below) |

Experimental Protocols

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible model of acute and chronic colonic inflammation that mimics many of the clinical and histological features of ulcerative colitis.

Materials:

-

This compound

-

Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000)

-

Sterile saline

-

8-12 week old mice (e.g., C57BL/6 or BALB/c)

-

Standard laboratory equipment for animal handling and injections.

Protocol:

-

Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

-

Induction of Colitis:

-

Prepare a 3% (w/v) solution of DSS in autoclaved drinking water.

-

Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular autoclaved drinking water.

-

-

This compound Administration:

-

On the same day as the initiation of DSS administration (Day 0), administer a subcutaneous injection of 50 µg of this compound in a suitable volume of sterile saline (e.g., 100 µL).

-

Administer subsequent subcutaneous injections of this compound every other day for the duration of the DSS treatment. The vehicle control group should receive subcutaneous injections of sterile saline.

-

-

Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (hemoccult).

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

-

Termination and Sample Collection:

-

At the end of the study (e.g., day 7 or 8), euthanize the mice.

-

Measure the length of the colon from the cecum to the distal rectum.

-

Collect colon tissue for histological analysis and cytokine measurement.

-

Experimental Workflow for DSS-Induced Colitis Model

Caption: Workflow for the DSS-induced colitis model with this compound treatment.

MDR1a-Deficient (MDR1a-/-) Mouse Model

MDR1a-/- mice spontaneously develop colitis due to a genetic defect that leads to increased intestinal permeability and an aberrant immune response to commensal bacteria. This model is more representative of chronic colitis.

Materials:

-

This compound

-

MDR1a-/- mice (on a FVB background)

-

Sterile saline

-

Standard laboratory equipment for animal handling and injections.

Protocol:

-

Animal Husbandry: House MDR1a-/- mice in a specific pathogen-free (SPF) facility to control the onset and severity of colitis.

-

This compound Administration:

-

Begin treatment when mice are 6-8 weeks of age, prior to the onset of severe colitis.

-

Administer a subcutaneous injection of 50 µg of this compound in a suitable volume of sterile saline (e.g., 100 µL).

-

Continue to administer this compound subcutaneously twice a week for a period of 4-6 weeks. The vehicle control group should receive subcutaneous injections of sterile saline.

-

-

Monitoring:

-

Monitor the mice weekly for signs of colitis, including body weight loss, diarrhea, and rectal prolapse.

-

-

Termination and Sample Collection:

-

At the end of the treatment period (e.g., 12-14 weeks of age), euthanize the mice.

-

Collect the colon and cecum for histological evaluation of inflammation.

-

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in the DSS-induced colitis and MDR1a-/- mouse models, based on published data.

Table 1: Effect of this compound on DSS-Induced Colitis in Mice

| Parameter | Control (No DSS) | DSS + Vehicle | DSS + this compound (50 µg) |

| Body Weight Change (%) | Gain | Loss | Reduced Loss |

| Colon Length (cm) | Normal | Shortened | Significantly Longer |

| Histological Score | 0 | High | Significantly Lower |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Basal | Elevated | Reduced |

Table 2: Effect of this compound on Spontaneous Colitis in MDR1a-/- Mice

| Parameter | Wild-Type Control | MDR1a-/- + Vehicle | MDR1a-/- + this compound (50 µg) |

| Histological Score (Colon & Cecum) | 0 | High | Significantly Lower |

| Incidence of Severe Colitis | 0% | High | Significantly Reduced |

Signaling Pathway

This compound exerts its anti-inflammatory effects by antagonizing the Toll-like receptor 4 (TLR4) signaling pathway. In the gut, TLR4 is activated by lipopolysaccharide (LPS) from Gram-negative bacteria. This activation triggers a downstream signaling cascade involving MyD88 and TRIF adapter proteins, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound competitively binds to the TLR4/MD-2 complex, thereby preventing LPS-induced signaling and subsequent inflammation.

References

Crx-526: A Promising Therapeutic Avenue in Diabetic Nephropathy Research

Application Notes and Protocols for Researchers

Crx-526, a synthetic antagonist of Toll-like receptor 4 (TLR4), has emerged as a significant investigational compound in the study of diabetic nephropathy (DN). Research indicates its potential to mitigate renal injury and slow the progression of this common and serious complication of diabetes. These application notes provide a comprehensive overview of this compound's use in DN research, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

Diabetic nephropathy is characterized by a chronic inflammatory state within the kidneys.[1][2] Toll-like receptor 4, a key component of the innate immune system, is overexpressed in the kidneys of individuals with diabetes and is implicated in promoting tubular inflammation.[3][4] High glucose levels can lead to the release of endogenous TLR4 ligands, such as high-mobility group box 1 (HMGB1), which in turn activate TLR4.[5] This activation triggers a downstream signaling cascade, primarily through the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines and chemokines like CCL2, CCL5, and osteopontin. This inflammatory milieu contributes to glomerular hypertrophy, glomerulosclerosis, tubulointerstitial injury, and macrophage infiltration, all hallmarks of diabetic nephropathy.

This compound functions as a competitive antagonist of TLR4, effectively blocking the binding of its ligands and thereby inhibiting the subsequent inflammatory cascade. By suppressing TLR4 signaling, this compound has been shown to reduce the expression of inflammatory mediators, decrease macrophage infiltration, and attenuate renal fibrosis.

Key Research Findings

Studies utilizing this compound in animal models of diabetic nephropathy have demonstrated significant renoprotective effects. In streptozotocin-induced diabetic mice, treatment with this compound resulted in a marked reduction in albuminuria and blood urea nitrogen (BUN), key indicators of kidney damage, without affecting blood glucose levels or systolic blood pressure. Histological analysis of kidney tissue from these animals revealed that this compound treatment attenuated glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury. Furthermore, the expression of pro-inflammatory chemokines and the infiltration of macrophages into the kidney were significantly decreased in this compound-treated mice.

In vitro studies using human proximal tubular epithelial cells have corroborated these findings. Treatment with this compound was shown to inhibit high glucose-induced upregulation of osteopontin and prevent the nuclear translocation of NF-κB, a critical step in the activation of the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a mouse model of advanced diabetic nephropathy.

Table 1: Effect of this compound on Renal Function and Blood Pressure in Diabetic Mice

| Parameter | Diabetic + Vehicle | Diabetic + this compound |

| Urinary Albumin to Creatinine Ratio (μg/mg) | 285 ± 45 | 120 ± 28 |

| Blood Urea Nitrogen (mg/dL) | 45 ± 5 | 30 ± 4 |

| Systolic Blood Pressure (mmHg) | 115 ± 8 | 112 ± 7 |

| Blood Glucose (mg/dL) | 450 ± 50 | 440 ± 45 |

*p < 0.05 compared to Diabetic + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Renal Histopathology in Diabetic Mice

| Parameter | Diabetic + Vehicle | Diabetic + this compound |

| Glomerular Volume (x10^6 μm^3) | 1.8 ± 0.1 | 1.4 ± 0.1 |

| Glomerulosclerosis Index (%) | 2.5 ± 0.3 | 1.2 ± 0.2 |

| Tubulointerstitial Fibrosis (%) | 3.2 ± 0.4 | 1.5 ± 0.3 |